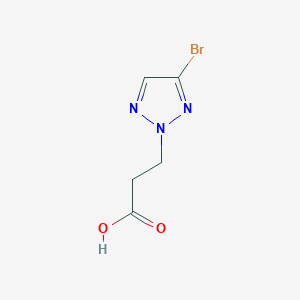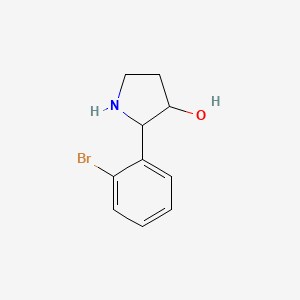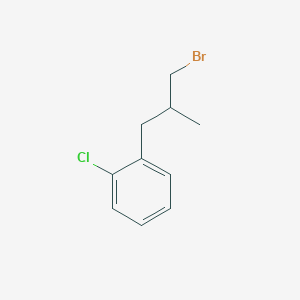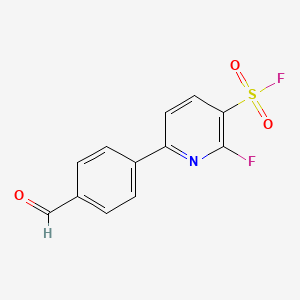
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties, often attributed to the presence of the strong electron-withdrawing fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., boronic acids or esters) in the presence of bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the fluorine atom.
Oxidation and Reduction: Carboxylic acids or alcohols derived from the formyl group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Agrochemicals: Fluorinated pyridines are often used in the development of herbicides and insecticides due to their enhanced biological activity and stability.
Materials Science: The compound can be incorporated into polymers and other materials to impart desirable properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is largely dependent on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
Comparación Con Compuestos Similares
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with applications in catalysis and as a reactant in the synthesis of aminopyridines.
2-Fluoro-3-bromopyridine: Used in various substitution reactions and as an intermediate in the synthesis of more complex fluorinated compounds.
Uniqueness: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, which can participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of diverse compounds.
Propiedades
Fórmula molecular |
C12H7F2NO3S |
|---|---|
Peso molecular |
283.25 g/mol |
Nombre IUPAC |
2-fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H7F2NO3S/c13-12-11(19(14,17)18)6-5-10(15-12)9-3-1-8(7-16)2-4-9/h1-7H |
Clave InChI |
PCBGZWHZPJUJBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
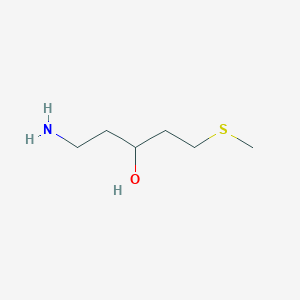
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)




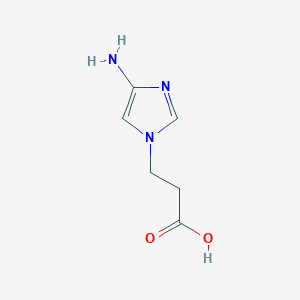
![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
